2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone
Description
2-[1-(4-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone is a ketone-containing organic compound characterized by a cyclohexanone core substituted with a 4-methoxyphenyl group and a 3-oxo-3-phenylpropyl chain. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy group and aromatic stabilization from the phenyl rings.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-25-18-13-11-16(12-14-18)20(19-9-5-6-10-21(19)23)15-22(24)17-7-3-2-4-8-17/h2-4,7-8,11-14,19-20H,5-6,9-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCIBQAOOXEWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386334 | |
| Record name | 2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5520-88-7 | |
| Record name | 2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone typically involves the reaction of cyclohexanone with 4-methoxybenzaldehyde and benzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
Research indicates that derivatives of 2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone exhibit significant analgesic effects. A study demonstrated the compound's efficacy in reducing pain responses in animal models, making it a candidate for developing new analgesics. The mechanism of action is believed to involve modulation of pain pathways similar to existing non-steroidal anti-inflammatory drugs (NSAIDs) .
Antitumor Activity
Recent investigations have shown that this compound and its analogs possess antitumor properties. In vitro studies have reported that it can inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy. The structure-activity relationship (SAR) analysis indicates that modifications to the methoxy group can enhance cytotoxicity against specific tumor types .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through reactions such as Michael addition and aldol condensation. Its reactivity profile allows chemists to create diverse derivatives with tailored properties for specific applications .
Case Study: Synthesis of Novel Derivatives
A notable case study involved the synthesis of novel derivatives from this compound through a series of reactions including acylation and alkylation. The resulting compounds exhibited enhanced biological activities, highlighting the importance of structural modifications in developing effective therapeutic agents .
Material Science
Polymer Chemistry
In material science, this compound has been explored as a potential monomer for polymerization processes. Its ability to undergo polymerization reactions can lead to the formation of new materials with desirable mechanical and thermal properties. Research into its use in creating polymer composites has shown promising results, particularly in enhancing material strength and durability .
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexanone Derivatives
2-(Ethylamino)-2-(3-Hydroxyphenyl)-Cyclohexanone (HXE)
- Structure: Shares the cyclohexanone core but replaces the 4-methoxyphenyl group with a 3-hydroxyphenyl moiety and introduces an ethylamino group.
- Key Differences: The hydroxyl group in HXE increases polarity compared to the methoxy group in the target compound, affecting solubility and reactivity. Analytical data from ¹H NMR highlights distinct resonance patterns due to amino and hydroxyl protons .
Venlafaxine Hydrochloride Intermediates
- Example: 1-[2-(Dimethylamino)-1-(4-Methoxyphenyl)Ethyl]Cyclohexanol Structure: Cyclohexanol ring instead of cyclohexanone, with a dimethylaminoethyl side chain. Key Differences:
- The alcohol group (vs. ketone) alters hydrogen-bonding capacity and metabolic stability.
- Synthesis involves phase-transfer catalysts (e.g., PEG-400) and reductive amination, differing from the target compound’s likely synthetic route .
Methoxyphenyl-Containing Compounds
JWH-201 (2-(4-Methoxyphenyl)-1-(1-Pentyl-1H-Indol-3-yl)-Ethanone)
- Structure: Contains a 4-methoxyphenyl group but replaces cyclohexanone with an indole-ethanone scaffold.
- Gas chromatography-FTIR analysis confirms distinct spectral fingerprints due to indole vs. cyclohexanone vibrations .
Pharmaceutical Impurities (e.g., Imp. H(EP))
- Structure: 1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-Methoxyphenyl)Ethyl]Amino]Ethyl]-Cyclohexanol
- Key Differences :
Cyclic Ketone Analogues
Cyclopentyl-[2-(4-Methylphenyl)-3-Phenyl-Cyclopropyl]Methanone
- Structure: Cyclopentanone core with substituted cyclopropane and aryl groups.
- Key Differences: Smaller ring size (cyclopentanone vs. cyclohexanone) affects conformational flexibility and steric hindrance. Substituent positions influence thermal stability and reactivity in polymerization or catalysis .
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Key Functional Groups | Notable Substituents |
|---|---|---|---|
| Target Compound | Cyclohexanone | Ketone, Methoxy, Phenylpropyl | 4-Methoxyphenyl, 3-Oxo-3-phenylpropyl |
| HXE | Cyclohexanone | Ketone, Hydroxyl, Ethylamino | 3-Hydroxyphenyl, Ethylamino |
| JWH-201 | Indole-ethanone | Ketone, Methoxy, Indole | 4-Methoxyphenyl, Pentylindole |
| Venlafaxine Intermediate | Cyclohexanol | Alcohol, Dimethylamino, Methoxy | 4-Methoxyphenyl, Dimethylaminoethyl |
Table 2: Analytical Techniques and Findings
Research Findings and Implications
- Synthetic Challenges : The target compound’s branched alkyl chain and multiple aromatic groups necessitate precise regiocontrol during synthesis, as seen in venlafaxine manufacturing .
- Pharmacological Potential: Structural parallels to JWH-201 suggest possible interactions with cannabinoid receptors, though further studies are needed .
- Analytical Differentiation: FTIR and NMR are critical for distinguishing between methoxyphenyl isomers and cyclohexanone derivatives .
Biological Activity
2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone is a compound with significant biological activity, particularly in pharmacological applications. This article explores its chemical properties, biological effects, and potential therapeutic uses, supported by data tables and case studies.
- Molecular Formula : C22H24O3
- Molecular Weight : 348.43 g/mol
- CAS Number : 2859689
The structure of the compound includes a cyclohexanone core substituted with a methoxyphenyl group and a phenylpropyl ketone moiety, which contribute to its unique biological profile.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, research on marine-derived natural products has shown promising results against various pathogens, including Staphylococcus aureus and Plasmodium falciparum, suggesting that structural analogs could possess similar properties .
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition (IC50 < 10 μg/mL) | Marine Drugs, 2015 |
| Plasmodium falciparum | Moderate inhibition (IC50 < 50 μg/mL) | Marine Drugs, 2015 |
Analgesic Effects
The compound's structural features suggest potential analgesic properties. Similar compounds have been evaluated for their pain-relieving effects in animal models. For example, derivatives of cyclohexanones have shown efficacy in reducing pain responses in rodent models .
Anti-inflammatory Activity
Research indicates that cyclohexanone derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory conditions. The mechanism may involve the modulation of NF-kB signaling pathways .
Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of cyclohexanone derivatives in a formalin-induced pain model in rats. The results showed a significant reduction in pain scores for treated groups compared to controls, indicating that compounds with similar structures may exert analgesic effects through central and peripheral mechanisms.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, extracts containing cyclohexanone derivatives were tested against various bacterial strains. The results demonstrated that these compounds could inhibit bacterial growth effectively, supporting their potential as new antimicrobial agents.
Q & A
Basic: What are the common synthetic routes for synthesizing 2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone?
Methodological Answer:
The compound is typically synthesized via 1,5-diketone intermediates followed by selective reduction. A validated route involves:
- Step 1: Condensation of 4-methoxyphenyl and phenyl ketones to form a 1,5-diketone precursor.
- Step 2: Reduction of the diketone using NaBH₄ in a THF–MeOH solvent system (5:1 ratio) at room temperature for 16 hours. The reaction is quenched with dilute HCl, extracted with diethyl ether, and crystallized from EtO₂–hexane (3:1) to achieve 75% yield .
- Alternative: Robinson annulation or aldol condensation methods (e.g., using base catalysts like NaOH for enolate formation) can generate cyclohexanone scaffolds, though substituent compatibility must be verified .
Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?
Methodological Answer:
Key variables include:
- Solvent Polarity: THF–MeOH mixtures enhance NaBH₄ solubility and stabilize intermediates, but polar aprotic solvents (e.g., DMF) may improve enolate formation in aldol reactions .
- Catalyst Loading: Excess NaBH₄ (3 mmol per 1 mmol substrate) ensures complete reduction of diketones, but stoichiometric adjustments may reduce side products .
- Temperature Control: Room-temperature reactions minimize over-reduction, while higher temperatures (50–60°C) accelerate kinetics but risk ketone-to-alcohol conversion .
- Purification: Gradient crystallization (e.g., EtO₂–hexane) resolves stereoisomers and removes unreacted starting materials .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- 1H NMR: Resolves substituent environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm). High-purity samples show sharp singlet peaks for the cyclohexanone carbonyl group .
- IR Spectroscopy: Confirms ketone C=O stretching (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₂₂H₂₂O₃ requires exact mass 334.36 g/mol) and fragmentation patterns .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Antimicrobial studies (e.g., Staphylococcus aureus inhibition zones of 12–15 mm) may differ due to agar diffusion vs. broth microdilution methods .
- Structural Analogues: Subtle substitutions (e.g., 4-methoxy vs. 4-bromo groups) alter activity. For example, 4-methoxy derivatives show stronger anti-inflammatory effects than halogenated analogs .
- Concentration Gradients: Dose-response curves (e.g., IC₅₀ values) must be standardized. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to reconcile discrepancies .
Advanced: What catalytic systems enable selective functionalization of this compound?
Methodological Answer:
- Baeyer-Villiger Oxidation: Iron-based catalysts (e.g., (N4Py)FeII) with molecular oxygen selectively oxidize cyclohexanone derivatives to ε-caprolactones, preserving the 4-methoxyphenyl group .
- Hydrogenation: Pd/Al₂O₃ with Lewis acids (e.g., AlCl₃) inhibits over-reduction of ketones to alcohols, critical for maintaining the 3-oxo-propyl moiety .
- Enantioselective Catalysis: Chiral ligands (e.g., BINOL) in asymmetric aldol reactions can control stereochemistry at the cyclohexanone α-carbon .
Basic: What are the key challenges in purifying this compound?
Methodological Answer:
- Byproduct Removal: Unreacted diketones or reduction byproducts (e.g., cyclohexanol) require silica gel chromatography (hexane:EtOAc gradients) .
- Crystallization Optimization: Slow cooling in EtO₂–hexane mixtures improves crystal lattice formation, avoiding oily residues .
- Purity Validation: HPLC with UV detection (λ = 254 nm) confirms ≥95% purity; residual solvents (e.g., THF) are quantified via GC-MS .
Advanced: How does stereochemistry influence the biological activity of derivatives?
Methodological Answer:
- Diastereomer Activity: For example, cis-configured cyclohexanone derivatives exhibit 3x higher antimicrobial activity than trans isomers due to improved membrane penetration .
- Chiral Centers: The 1-(4-methoxyphenyl) group’s spatial orientation modulates anti-inflammatory cytokine suppression (e.g., TNF-α reduction varies by 40% between enantiomers) .
- Resolution Methods: Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) separates active stereoisomers .
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the 4-methoxyphenyl group .
- Moisture Control: Desiccants (e.g., silica gel) prevent hydrolysis of the ketone moiety .
- Oxygen Exclusion: Argon/vacuum sealing minimizes radical-mediated oxidation, preserving the 3-oxo-propyl chain .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
